![molecular formula C22H33BrO4 B14257393 (3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid CAS No. 216013-02-4](/img/structure/B14257393.png)
(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid is a synthetic organic compound characterized by the presence of a bromophenyl group and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid typically involves the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through electrophilic aromatic substitution.
Esterification and Coupling: The bromophenyl intermediate is then coupled with a tetradecanoic acid derivative through esterification or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to phenyl or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The long aliphatic chain may facilitate membrane penetration, enhancing the compound’s bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystals and polymers.
4-Bromophenylacetic acid: Known for its use in organic synthesis and as a precursor for various derivatives.
Uniqueness
(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid is unique due to its combination of a bromophenyl group and a long aliphatic chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in diverse research and industrial applications.
Propiedades
Número CAS |
216013-02-4 |
|---|---|
Fórmula molecular |
C22H33BrO4 |
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid |
InChI |
InChI=1S/C22H33BrO4/c1-2-3-4-5-6-7-8-9-10-11-20(16-22(25)26)27-17-21(24)18-12-14-19(23)15-13-18/h12-15,20H,2-11,16-17H2,1H3,(H,25,26)/t20-/m1/s1 |
Clave InChI |
GWBUPOUISMKBEZ-HXUWFJFHSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](CC(=O)O)OCC(=O)C1=CC=C(C=C1)Br |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)O)OCC(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



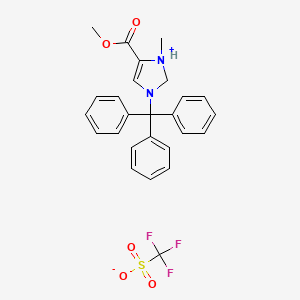
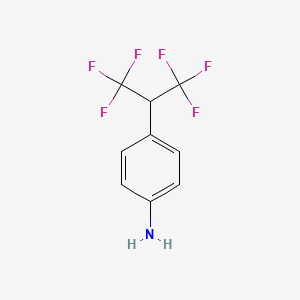
![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)
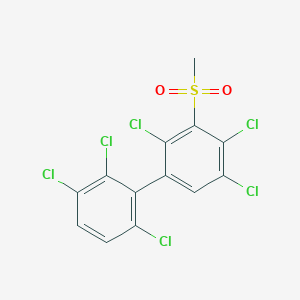
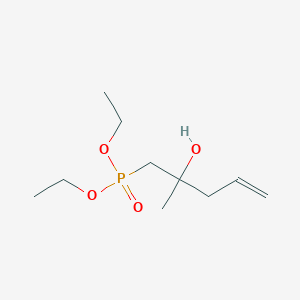
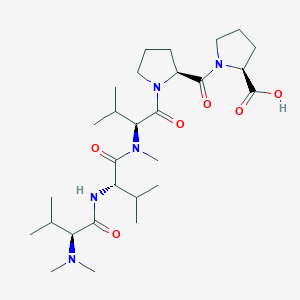

![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)


![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
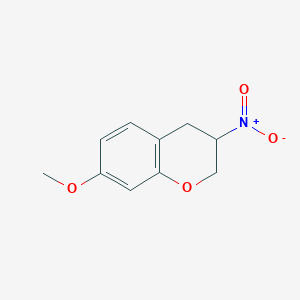
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)
